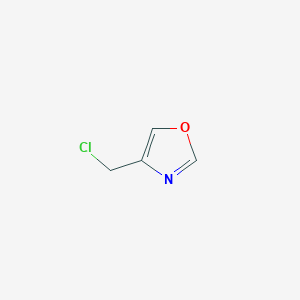

4-(Chloromethyl)oxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCSUGAHPSQTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617063 | |

| Record name | 4-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767628-89-7 | |

| Record name | 4-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloromethyl Oxazole and Its Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that have been refined and adapted over time. These methods can be broadly categorized into cyclization reactions and cycloaddition processes, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclization Reactions Involving Alpha-Haloketones and Amides.researchgate.net

One of the most established and reliable strategies for oxazole synthesis involves the condensation and subsequent cyclization of an α-haloketone with an amide. researchgate.net This approach, foundational to several named reactions, provides a direct route to 2,4-disubstituted oxazoles. The general mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic oxazole ring. The versatility of this method stems from the ready availability of a wide variety of α-haloketones and amides, allowing for the introduction of diverse substituents onto the oxazole core. For instance, the synthesis of 4-(chloromethyl)-2-phenyloxazoles has been achieved through the cyclization of an amide with an α-haloketone. researchgate.netresearchgate.net

The Bredereck reaction, which traditionally utilizes α-haloketones and formamide (B127407) or other amides, has been a mainstay for the synthesis of oxazoles. ijpsonline.com This method is valued for being an efficient, clean, and economical process for preparing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com Modern modifications have sought to improve upon the classical conditions, often focusing on enhancing yields, reducing reaction times, and expanding the substrate scope.

| Reactant 1 | Reactant 2 | Product | Key Improvement/Modification |

| α-Haloketone | Amide | 2,4-Disubstituted Oxazole | Classical Bredereck conditions |

| α-Hydroxyketone | Amide | 2,4-Disubstituted Oxazole | Use of a more stable starting material |

| 3-Chloro-2-butanone | 4-Alkyloxybenzamide | 2-(4-Alkyloxyphenyl)-4,5-dimethyloxazole | Improved Bredereck method for specific derivatives |

The Blümlein-Lewy reaction is another classical method for oxazole synthesis that relies on the reaction between an α-bromocarbonyl compound and a primary amide. researchgate.net While effective, this reaction often suffers from low yields under thermal conditions. atlanchimpharma.com Significant improvements in the efficiency of this transformation have been achieved through the use of catalytic additives.

A key catalytic enhancement involves the addition of silver salts. atlanchimpharma.com It is postulated that the halophilicity of the silver salt activates the α-bromo group, facilitating the nucleophilic attack by the amide oxygen. This silver-mediated approach has been shown to significantly improve the reaction yield. researchgate.net The synthesis of 4-(chloromethyl)-2-phenyloxazoles has been reported using a method based on the Blümlein-Lewy reaction, which was later described by Bredereck and co-workers as "formamide synthesis". researchgate.netresearchgate.net This highlights the close relationship and historical evolution of these named reactions.

| Catalyst | Reactant 1 | Reactant 2 | Product | Advantage of Catalyst |

| None (Thermal) | α-Bromocarbonyl | Primary Amide | Oxazole | Classical Blümlein-Lewy conditions |

| Silver Salts | α-Bromocarbonyl | Primary Amide | Oxazole | Significantly improved reaction yield |

Van Leusen Oxazole Synthesis and its Adaptations.nih.govorganic-chemistry.orgwikipedia.org

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism. nih.govnih.gov The unique reactivity of TosMIC, which possesses an acidic methylene (B1212753) group, an isocyanide functional group, and a good leaving group (p-toluenesulfinic acid), drives the reaction. organic-chemistry.org The process involves the deprotonation of TosMIC, followed by its addition to the aldehyde to form an oxazoline (B21484) intermediate. Subsequent elimination of p-toluenesulfinic acid under basic conditions yields the 5-substituted oxazole. nih.gov

A significant adaptation of the Van Leusen synthesis allows for the one-pot preparation of 4,5-disubstituted oxazoles. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This is achieved by reacting TosMIC with an aldehyde and an aliphatic halide in the presence of a base. organic-chemistry.orgsemanticscholar.org This three-component reaction expands the utility of the Van Leusen synthesis, providing access to a broader range of substituted oxazoles. The reaction is particularly effective for primary and secondary aliphatic halides. organic-chemistry.org Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity in this process. nih.govsemanticscholar.org

In line with the principles of green chemistry, modern adaptations of the Van Leusen synthesis have focused on the use of alternative energy sources and environmentally benign solvent systems. ijpsonline.com Microwave irradiation has emerged as a valuable tool to accelerate the synthesis of oxazoles via the Van Leusen reaction, often leading to significantly reduced reaction times and improved yields. nih.govnih.gov For instance, the microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and TosMIC has been reported to proceed in high yield in as little as 8 minutes. nih.gov

Ionic liquids have also been successfully employed as recyclable and non-volatile solvents for the Van Leusen oxazole synthesis. ijpsonline.comorganic-chemistry.orgresearchgate.net The use of ionic liquids such as [bmim]Br, [bmim][BF4], and [bmim][PF6] not only facilitates the reaction but also allows for the easy recovery and reuse of the solvent for multiple cycles without a significant loss in product yield. organic-chemistry.org This one-pot synthesis in ionic liquids is operationally simple and offers a more sustainable alternative to traditional volatile organic solvents. organic-chemistry.orgsemanticscholar.org

| Protocol | Key Features | Reactants | Products | Advantages |

| Microwave-Assisted | Rapid heating, short reaction times | Aryl aldehydes, TosMIC, K3PO4 | 5-Substituted oxazoles | High yields, reduced reaction time, cleaner reactions. nih.govnih.gov |

| Ionic Liquid | Recyclable solvent, green chemistry | Aldehydes, aliphatic halides, TosMIC in [bmim]Br | 4,5-Disubstituted oxazoles | High yields, solvent can be reused multiple times. organic-chemistry.orgsemanticscholar.org |

Cycloisomerization Reactions for Polysubstituted Oxazoles

Cycloisomerization reactions provide an efficient pathway to the oxazole core by forming the heterocyclic ring from a linear precursor in a single step. A notable example is the Brønsted acid-catalyzed tandem reaction involving propargylic alcohols and amides. organic-chemistry.org This one-pot process utilizes a bifunctional catalyst, such as p-toluenesulfonic acid monohydrate (PTSA), to first facilitate the propargylation of the amide, followed by an intramolecular cyclization to yield the substituted oxazole. organic-chemistry.org

The reaction is initiated by the acid-catalyzed nucleophilic substitution of the propargylic alcohol with the amide. The resulting N-propargylamide intermediate then undergoes a 5-endo-dig cyclization, promoted by the same acid catalyst, to form the oxazole ring. This method is valued for its high atom economy, as water is the only byproduct, and its tolerance for a wide range of functional groups on both the alcohol and amide substrates. organic-chemistry.org Catalysts like Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)2) have also been employed, where the zinc catalyst acts as both a π-acid to activate the alkyne and a σ-acid to facilitate the cyclization. figshare.com

Table 1: Examples of Brønsted Acid-Catalyzed Cycloisomerization for Oxazole Synthesis

| Propargylic Alcohol Substrate | Amide Substrate | Catalyst | Reaction Time (hours) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1-Phenylprop-2-yn-1-ol | Benzamide | PTSA | 0.8 | 90 | organic-chemistry.org |

| 1-(4-Methoxyphenyl)prop-2-yn-1-ol | Acetamide | PTSA | 1.0 | 85 | organic-chemistry.org |

| 1-(4-Bromophenyl)prop-2-yn-1-ol | Benzamide | PTSA | 1.2 | 82 | organic-chemistry.org |

| But-3-yn-2-ol | Benzamide | PTSA | 1.5 | 78 | organic-chemistry.org |

Multi-Component Reactions for Oxazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. The van Leusen oxazole synthesis is a cornerstone in this area, typically involving the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. nih.govmdpi.com This reaction can be adapted into a one-pot, three-component synthesis of 4,5-disubstituted oxazoles by including an aliphatic halide. organic-chemistry.org

Another powerful MCR is the acid-promoted tandem cyclization that uses simple starting materials like arylglyoxal monohydrates, various nitriles, and C-nucleophiles (e.g., 4-hydroxycoumarin, 2-naphthol) to produce fully substituted oxazoles. acs.org This approach proceeds through a Robinson-Gabriel-type mechanism, offering a convenient method for constructing diverse and complex heterocyclic scaffolds under mild conditions. acs.org

Table 2: Scope of Multi-Component Reactions in Oxazole Synthesis

| Reaction Type | Component 1 | Component 2 | Component 3 | Key Features | Source |

|---|---|---|---|---|---|

| van Leusen Synthesis | Aldehyde | Tosylmethyl isocyanide (TosMIC) | N/A (for 5-substituted) | Base-catalyzed, high yields, versatile aldehyde scope. | nih.govmdpi.com |

| Acid-Promoted Tandem Cyclization | Arylglyoxal monohydrate | Nitrile | C-nucleophile | Forms fully substituted oxazoles, mild conditions. | acs.org |

| One-Pot van Leusen | Aldehyde | Tosylmethyl isocyanide (TosMIC) | Aliphatic Halide | Access to 4,5-disubstituted oxazoles. | organic-chemistry.org |

Regioselective Chloromethylation Strategies

The introduction of a chloromethyl group at the C4 position of the oxazole ring is a critical step in synthesizing the target compound. Achieving high regioselectivity is paramount, and specific strategies have been developed to control the position of chlorination.

Direct chloromethylation of pre-formed oxazole rings is a potential route, though it often faces challenges with regioselectivity, leading to mixtures of products. The electron distribution of the oxazole ring can direct electrophilic substitution to multiple positions. Consequently, methods that offer precise control over the reaction site are generally preferred to avoid complex purification steps and low yields of the desired isomer.

A highly regioselective and efficient method for preparing 4-chloromethyl-1,3-oxazoles involves the deoxygenation-chlorination of 1,3-oxazole N-oxide/HCl salts. researchgate.net This process begins with the synthesis of a 4-methyl-1,3-oxazole N-oxide precursor. The N-oxide is then converted to its corresponding hydrochloride (HCl) salt.

Treatment of this HCl salt with a deoxygenating and chlorinating agent, such as phosphorus oxychloride (POCl₃), results in a highly selective reaction. researchgate.netchemicalbook.com The protonation of the N-oxide oxygen atom is believed to direct the subsequent chlorination specifically to the adjacent methyl group at the C4 position, preventing reaction at other sites on the ring. This method is noted for its generality and the straightforward isolation of the 4-(chloromethyl)oxazole products, often by direct precipitation. researchgate.net

Table 3: Regioselective Synthesis via 1,3-Oxazole N-oxide/HCl Salts

| Starting Material | Reagent 1 | Reagent 2 | Product | Key Advantage | Source |

|---|---|---|---|---|---|

| 5-Methyl-2-phenyl-1,3-oxazole N-oxide | Hydrogen chloride in 1,4-dioxane | Phosphorus oxychloride (POCl₃) in Chloroform | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | High regioselectivity for the 4-methyl position. | researchgate.netchemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to heterocyclic synthesis. nih.govresearchgate.net These approaches focus on using safer solvents, reducing energy consumption, and improving atom economy.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly accelerating many organic reactions, including the formation of oxazole rings. nih.gov When applied to reactions like the van Leusen synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. nih.govnih.govacs.org The rapid and uniform heating provided by microwaves enhances the reaction rate, making the process more energy-efficient. nih.govacs.org This technology is particularly beneficial for constructing the oxazole core, which is a precursor to this compound.

Table 4: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Source |

|---|---|---|---|---|---|

| Reaction of Benzaldehyde and TosMIC | 6 hours, 60°C | Lower/Side Products | 8 minutes, 65°C, 350W | 96% | nih.govacs.org |

| van Leusen multicomponent reaction | Not specified | Good | MW-assisted | High | nih.govmdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. nih.gov This technique utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates and often improving yields. researchgate.net In the context of oxazole synthesis, sonochemistry offers advantages such as reduced reaction times, milder reaction conditions, and increased product yields compared to conventional heating methods. nih.govmdpi.com

One notable application of this technique involves the synthesis of oxazole derivatives from 4-substituted phenacyl bromides and amides. ijpsonline.com When conducted under ultrasonic irradiation in the presence of a deep eutectic solvent (DES), the reaction proceeds efficiently, demonstrating the synergistic effect of these two green technologies. ijpsonline.com The use of ultrasound can significantly shorten the reaction time from hours to minutes. For instance, the synthesis of various oxazole derivatives has been achieved in 3-5 minutes at 65°C with the aid of ultrasound. ijpsonline.com

The benefits of ultrasound-assisted synthesis are not limited to just accelerating the reaction. In many cases, it leads to higher purity of the final product, minimizing the need for extensive purification steps. The energy efficiency of sonochemistry also contributes to its standing as a more sustainable synthetic methodology. nih.gov

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Azetidinone Derivatives

| Entry | Method | Time (h) | Yield (%) |

| 1 | Refluxing | 4 | 70 |

| 2 | Ultra-sonication | 0.5 | 90 |

| Data derived from a study on the synthesis of azetidinone derivatives, illustrating the efficiency of ultrasound-assisted methods. mdpi.com |

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents that have gained significant attention in green chemistry due to their unique properties, such as low volatility, high thermal stability, and recyclability. organic-chemistry.orgrsc.org These properties make them attractive alternatives to conventional volatile organic compounds (VOCs) in chemical synthesis.

Ionic liquids have been successfully employed as solvents in the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org This method involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an aliphatic halide in the presence of a base. organic-chemistry.org The use of an ionic liquid, such as [bmim]Br, not only acts as a recyclable solvent but can also facilitate the reaction, leading to high yields of the desired oxazole. organic-chemistry.org A key advantage is the ability to recycle the ionic liquid for multiple runs without a significant drop in product yield. organic-chemistry.org

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, share many of the advantageous properties of ionic liquids but are often cheaper and more biodegradable. rsc.org In oxazole synthesis, DESs have been used in conjunction with ultrasound irradiation to afford oxazole derivatives in short reaction times and high yields. ijpsonline.com The combination of these green technologies provides a powerful and sustainable approach to the synthesis of these important heterocyclic compounds.

Table 2: Effect of Recycled Ionic Liquid on the Yield of a 4,5-Disubstituted Oxazole

| Run | Yield (%) |

| 1 | 92 |

| 2 | 91 |

| 3 | 90 |

| 4 | 89 |

| 5 | 89 |

| 6 | 88 |

| Data from a study on the one-pot Van Leusen synthesis of oxazoles in [bmim]Br. organic-chemistry.org |

Transition-Metal-Free and Peroxide-Free Oxidative Cyclization Methods

The development of transition-metal-free synthetic methods is a significant goal in organic chemistry, driven by the desire to reduce the cost and toxicity associated with metal catalysts. rsc.orgresearchgate.net In the synthesis of oxazoles, several transition-metal-free oxidative cyclization methods have been reported. These methods often rely on the use of readily available and environmentally benign oxidants.

One such approach involves the use of iodine as an oxidant to promote the cyclization of α-bromo ketones with benzylamine (B48309) derivatives. rsc.org This method provides a practical and efficient route to 2,5-disubstituted oxazoles. rsc.org Another strategy utilizes iodine as the sole oxidant for the synthesis of substituted oxazoles through the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines. rsc.org This reaction proceeds via a highly chemoselective C–O bond cleavage, followed by C–N and C–O bond formation in a one-pot manner. rsc.org

Furthermore, thiol-promoted intermolecular cyclization has been developed for the synthesis of 1,2,4-oxadiazoles from amidoximes and benzyl (B1604629) thiols under transition-metal-free and extra oxidant-free conditions. nih.gov In this reaction, the benzyl thiol acts as both a reactant and an organo-catalyst, facilitating the dehydroaromatization step. nih.gov These methods highlight the potential for developing robust and sustainable synthetic routes to oxazole and its derivatives without the need for transition metals or hazardous peroxides.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in modern organic synthesis, offering numerous advantages over traditional batch processing. researchgate.net This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net

Advantages of Flow-Based Methodologies

The adoption of flow chemistry for the synthesis of oxazoles, including this compound derivatives, presents several key benefits:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with highly reactive or hazardous intermediates. youtube.com The excellent heat transfer characteristics of these systems also allow for better control over exothermic reactions. youtube.com

Improved Reaction Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to highly reproducible results and can improve product selectivity and yield. youtube.com

Increased Efficiency and Throughput: Continuous processing allows for the rapid production of large quantities of material once the optimal reaction conditions are established. durham.ac.uk The integration of in-line purification and analysis can further streamline the synthetic process. nih.gov

Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures that are not easily accessible in standard batch reactors, potentially enabling new chemical transformations. youtube.com

Scale-Up Considerations and Practical Applicability

One of the most significant advantages of flow chemistry is the straightforward scalability of a process. youtube.com Unlike batch synthesis, where scaling up often requires re-optimization of reaction conditions, in a flow system, increased output can typically be achieved by simply running the system for a longer period or by "numbering up" – running multiple reactors in parallel.

The practical applicability of flow synthesis has been demonstrated in the preparation of various heterocyclic compounds, including oxadiazoles, where a continuous flow process was successfully scaled up to produce material at a rate of 34 mmol/h. nih.gov This process also featured an integrated quenching and extraction step, highlighting the potential for creating fully automated and telescoped synthetic sequences. nih.gov For the synthesis of 4,5-disubstituted oxazoles, a multipurpose mesofluidic flow reactor has been developed that is capable of producing gram quantities of material on demand. durham.ac.uk This automated platform allows for rapid screening of reaction parameters and can be easily configured for both small-scale library synthesis and larger-scale production. durham.ac.uk

Reactivity and Derivatization of 4 Chloromethyl Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl substituent of 4-(chloromethyl)oxazole is an effective leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of nitrogen and oxygen nucleophiles, leading to a diverse range of functionalized oxazole (B20620) derivatives. The mechanism of these reactions can proceed via either an SN1 or SN2 pathway, influenced by the reaction conditions and the nature of the nucleophile. The stability of the potential carbocation intermediate, which would be stabilized by the adjacent oxazole ring, suggests that an SN1 pathway is plausible under certain conditions. doubtnut.comreddit.com

Formation of N-Substituted Aminomethyl Azoles

The reaction of this compound with various nitrogen-based nucleophiles provides a direct route to N-substituted aminomethyl oxazoles. Research on the analogous 2-(halomethyl)oxazoles has demonstrated that these compounds readily react with primary and secondary amines, as well as other nitrogen heterocycles like imidazole (B134444), to yield the corresponding substituted aminomethyl derivatives. This reactivity is directly applicable to the 4-substituted isomer, allowing for the synthesis of a broad spectrum of compounds.

For instance, primary amines such as ethanolamine (B43304) and cyclohexylamine, and secondary amines like diethylamine (B46881) and morpholine, can effectively displace the chloride to form new C-N bonds.

Table 1: Examples of N-Substituted Aminomethyl Oxazoles from Halomethyl Precursors

| Nucleophile | Resulting Functional Group |

| Primary Amine (R-NH₂) | Secondary Amine (-CH₂-NHR) |

| Secondary Amine (R₂NH) | Tertiary Amine (-CH₂-NR₂) |

| Imidazole | Imidazolylmethyl oxazole |

| Sodium Azide (B81097) (NaN₃) | Azidomethyl oxazole |

The use of silver salts can facilitate nucleophilic substitution reactions involving alkyl halides. Silver ions, acting as Lewis acids, can coordinate with the halogen atom, weakening the carbon-halogen bond and promoting the departure of the leaving group. youtube.com This assistance is particularly effective in reactions that proceed through a carbocation intermediate (SN1 pathway). For a substrate like this compound, a silver salt such as silver nitrate (B79036) (AgNO₃) or silver tetrafluoroborate (B81430) (AgBF₄) can abstract the chloride, leading to the formation of a resonance-stabilized oxazol-4-ylmethyl carbocation. youtube.com

This highly reactive intermediate is then readily attacked by a nucleophile. While this method is a general strategy for activating benzylic and allylic halides, its specific application for the amination of this compound involves the carbocation being intercepted by an amine. This approach can be advantageous when direct substitution is slow or when the nucleophile is weak.

A key derivatization of halomethyl oxazoles is the synthesis of azidomethyl oxazoles, which are valuable precursors for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction of this compound with sodium azide (NaN₃) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), results in the efficient nucleophilic displacement of the chloride to yield 4-(azidomethyl)oxazole.

Studies on related 2-(halomethyl)oxazoles have shown that these compounds are versatile building blocks for such nucleophilic displacement reactions, readily forming the corresponding azido (B1232118) oxazoles. nih.gov This transformation is robust and provides a critical intermediate for synthesizing more complex molecules, such as 1,4-disubstituted triazoles. nih.gov The process can even be integrated into one-pot sequences where the azide is generated in situ from a benzylic halide and immediately used in a subsequent cycloaddition reaction.

Reactions with Oxygen Nucleophiles (e.g., Alcohols)

Similar to nitrogen nucleophiles, oxygen-based nucleophiles such as alcohols and phenols can react with this compound to form the corresponding ethers. These reactions are typically carried out under basic conditions, where the alcohol is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a more potent alkoxide or phenoxide nucleophile.

The resulting nucleophile then displaces the chloride from the chloromethyl group. Research on the analogous 2-(halomethyl)-4,5-diphenyloxazoles has demonstrated their effective reaction with various alkoxides and phenoxides to produce 2-(alkoxymethyl)- and 2-(phenoxymethyl)-oxazoles. These ether derivatives have been investigated for their potential anti-inflammatory and analgesic properties. This synthetic strategy is directly applicable to this compound for the creation of a library of oxazole-containing ethers.

Table 2: Formation of Ethers from Halomethyl Oxazoles

| Oxygen Nucleophile (Source) | Base | Solvent | Product Type |

| Methanol (as Sodium Methoxide) | NaH / K₂CO₃ | Methanol | Methoxymethyl ether |

| Ethanol (as Sodium Ethoxide) | NaH / K₂CO₃ | Ethanol | Ethoxymethyl ether |

| 4-Bromophenol | K₂CO₃ | DMF | Phenoxymethyl ether |

Cross-Coupling Reactions Involving the Chloromethyl Moiety

While nucleophilic substitution is a primary pathway for derivatization, the chloromethyl group can also participate in carbon-carbon bond-forming cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, enable the connection of the oxazol-4-ylmethyl fragment to various organic groups.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, traditionally between an organoboron compound (like a boronic acid) and an organic halide. While the reaction is most common for aryl and vinyl halides (sp² carbons), its application has expanded to include sp³-hybridized electrophiles, such as benzylic halides. The chloromethyl group in this compound is electronically similar to a benzyl (B1604629) chloride, making it a suitable substrate for this type of coupling under appropriate catalytic conditions. youtube.comorganic-chemistry.orgrsc.org

The reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This process facilitates the formation of a new C(sp³)–C(sp²) bond, yielding 4-(arylmethyl)oxazole derivatives, which are heteroaromatic analogues of diarylmethanes. youtube.comorganic-chemistry.org Various palladium catalysts and ligands have been developed to improve the efficiency and scope of coupling reactions with benzylic chlorides. organic-chemistry.orgrsc.org These advanced catalytic systems can overcome challenges associated with the reactivity of sp³-hybridized halides and provide a valuable tool for extending the carbon framework of the oxazole core. organic-chemistry.org

Table 3: General Conditions for Suzuki-Miyaura Coupling of Benzylic Halides

| Component | Example | Purpose |

| Electrophile | Benzyl chloride / this compound | Substrate providing the C(sp³) center |

| Nucleophile | Phenylboronic acid | Source of the new aryl group |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ / Pd(OAc)₂ | Facilitates oxidative addition/reductive elimination |

| Base | Cs₂CO₃ / NaHCO₃ | Activates the boronic acid |

| Solvent | THF/H₂O / Ethanol | Reaction medium |

Palladium/Copper-Catalyzed Arylation

While direct palladium/copper-catalyzed arylation of the C-H bonds of the oxazole ring is a known transformation for the parent oxazole, the "arylation" of this compound typically proceeds via a nucleophilic substitution mechanism at the chloromethyl group rather than a direct C-H activation of the methylene (B1212753) group. In these reactions, an aryl nucleophile, often in the form of an organometallic reagent or a deprotonated arene, displaces the chloride ion. The role of palladium and/or copper in these specific transformations is not as extensively documented as in classical cross-coupling reactions and may involve activation of either the aryl nucleophile or the chloromethyl electrophile.

Functionally, this transformation achieves the formation of a new carbon-carbon bond between the methylene group of the oxazole and an aryl ring, leading to the synthesis of 4-(arylmethyl)oxazoles. The reactivity of the chloromethyl group is analogous to that of a benzylic halide, making it a good substrate for such substitution reactions.

Table 1: Examples of Nucleophilic Arylation of Halomethyl-Substituted Heterocycles

| Entry | Halomethyl Heterocycle | Aryl Nucleophile | Product |

| 1 | 2-(Chloromethyl)-4,5-diphenyloxazole | Aniline | 2-(Anilinomethyl)-4,5-diphenyloxazole |

| 2 | 2-(Bromomethyl)-4,5-diphenyloxazole | Sodium phenoxide | 2-(Phenoxymethyl)-4,5-diphenyloxazole |

This table presents analogous reactions of related halomethyl-oxazoles, illustrating the general reactivity pattern.

Cyclization Reactions to Form Fused Heterocycles

The reactive chloromethyl group of this compound is a key functional handle for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, the chloromethyl group can react with a nucleophilic center tethered to another position of the oxazole ring or to a substituent on the ring, leading to the formation of a new ring fused to the oxazole core.

A common strategy involves the initial substitution of the chloride with a nucleophile that contains an additional reactive site. Subsequent intramolecular reaction of this new substituent with a suitable position on the oxazole ring or another part of the molecule leads to the fused heterocycle. For instance, reaction with a binucleophile can set the stage for a cyclization event.

While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general principle is well-established in heterocyclic chemistry. For example, a related strategy involves the reaction of a precursor that can be converted to a 4-(aminomethyl)oxazole derivative, which can then undergo intramolecular cyclization to form systems like oxazolo[4,5-b]pyridines.

Table 2: General Strategies for Fused Heterocycle Synthesis from Halomethyl Precursors

| Starting Material | Reagent | Intermediate | Fused Heterocycle |

| This compound | 2-Aminopyridine derivative | 4-((Pyridin-2-ylamino)methyl)oxazole derivative | Oxazolo[4,5-b]pyridine derivative |

| This compound | o-Aminophenol | 4-((2-Hydroxyphenylamino)methyl)oxazole | Benzoxazepine derivative |

This table outlines plausible synthetic pathways based on established reactivity principles.

Condensation Reactions with Electrophiles

The methylene group of this compound, being adjacent to the electron-withdrawing oxazole ring, can be deprotonated by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in condensation reactions with various electrophiles. However, a more common and synthetically useful reaction involves the initial displacement of the chloride by a nucleophile, which then undergoes condensation.

A prominent example of this type of reactivity is the alkylation of active methylene compounds with this compound. In these reactions, a carbanion generated from an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) acts as a nucleophile and displaces the chloride from this compound. This results in the formation of a new carbon-carbon bond and the introduction of the oxazole moiety into the active methylene compound.

This alkylation is a type of condensation reaction where the chloromethyl group serves as the electrophilic partner. The products of these reactions are versatile intermediates that can be further elaborated into more complex molecules. The reactivity of 2-(halomethyl)-4,5-diaryloxazoles in C-alkylation of stabilized carbanions, such as malonates, has been demonstrated, highlighting the utility of this approach. nih.gov

Table 3: Alkylation of Active Methylene Compounds with Halomethyl Heterocycles

| Entry | Halomethyl Heterocycle | Active Methylene Compound | Base | Product |

| 1 | 2-(Bromomethyl)-4,5-diphenyloxazole | Diethyl malonate | Sodium hydride | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate |

| 2 | This compound (hypothetical) | Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-((oxazol-4-yl)methyl)-3-oxobutanoate |

Entry 1 shows a documented reaction for a related compound. nih.gov Entry 2 is a hypothetical example illustrating the expected outcome for this compound based on established chemical principles.

Applications of 4 Chloromethyl Oxazole As a Synthetic Precursor

Development of Bioactive Small Molecules

The inherent chemical reactivity of the chloromethyl group in 4-(chloromethyl)oxazole allows for its strategic incorporation into a diverse range of small molecules designed for biological activity. nih.gov This precursor enables chemists to systematically modify structures and explore structure-activity relationships (SAR), which is a crucial process in drug discovery. ijrpr.comnih.gov By reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols), a library of derivatives can be generated, each with a unique substitution pattern and potential for interaction with biological targets like enzymes and receptors. nih.govnih.gov

The synthesis of novel pharmacological agents frequently leverages versatile building blocks like this compound. The oxazole (B20620) core is a key pharmacophore in numerous medicinal compounds. nih.gov Synthetic strategies often involve the reaction of the chloromethyl group with other molecular fragments to assemble the final bioactive compound. For instance, the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMIC), is a prominent method for forming the oxazole ring itself, after which functionalization, such as chlorination of a methyl group, provides the reactive precursor for further elaboration. nih.govresearchgate.net This approach allows for the construction of multi-substituted, complex molecules with potential therapeutic applications. nih.gov The reactivity of the C-Cl bond facilitates the connection of the oxazole moiety to other pharmacophores, a common strategy in drug design to create hybrid molecules with enhanced potency or novel mechanisms of action. nih.gov

The oxazole scaffold is a constituent of numerous compounds investigated for their anticancer properties. ijrpr.comnih.goveurekaselect.com this compound serves as a key intermediate in the synthesis of such agents, enabling the attachment of the oxazole ring to various molecular frameworks designed to interact with cancer-specific targets. ijrpr.comnih.gov Research has shown that oxazole derivatives can inhibit cancer cell proliferation through diverse mechanisms, including the disruption of microtubules, inhibition of protein kinases, and targeting of DNA topoisomerases. nih.gov

For example, a series of aryloxazole derivatives have been developed as vascular-targeting anticancer agents. researchgate.net The synthesis of these compounds often involves coupling a reactive oxazole intermediate with other aromatic systems. The chloromethyl group provides a convenient attachment point for linking the oxazole to piperazine (B1678402) rings or other functionalities, which are common in anticancer drug candidates. Recent studies have demonstrated the efficacy of specific oxazole derivatives against a range of cancer types, including breast, lung, and colorectal tumors. ijrpr.com

| Compound Class | Target/Mechanism of Action | Cancer Cell Lines | Reference |

| Diaryl-isoxazoles | Induction of apoptosis | Various human cancer cell lines | researchgate.net |

| Oxazole-Pyridine Hybrids | Antiproliferative agents | Panel of tumor cell lines | researchgate.net |

| Aryloxazole Derivatives | Vascular-targeting agents | Various human cancer cell lines | researchgate.net |

| General Oxazole Derivatives | Inhibition of STAT3, G-quadruplex, Tubulin, DNA topoisomerase, Protein kinases | Various cancer cell lines | nih.gov |

A significant breakthrough was the discovery of a class of disubstituted oxazoles as potent inhibitors of Mycobacterium tuberculosis (Mtb), including MDR and extensively drug-resistant (XDR) strains. nih.gov A high-throughput screening campaign identified this new structural class, and subsequent optimization efforts involved synthesizing a series of analogues to improve activity and investigate the structure-activity relationship. nih.gov The synthesis of these potent antitubercular agents often relies on a key step where a piperidine (B6355638) moiety is connected to the oxazole core via the methyl group at the 4-position, a transformation readily achievable starting from this compound. nih.gov

| Compound/Derivative | Target Organism | Activity/Potency | Reference |

| Disubstituted oxazole analogues | Mycobacterium tuberculosis (MDR & XDR strains) | MIC of 1-64 µg/mL | nih.gov |

| Oxazole-2-amine analogues | Staphylococcus aureus, Escherichia coli | Appreciable activity compared to standard drugs | nih.gov |

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | B. subtilis, S. aureus, E. coli, K. pneumonia | Among the most active compounds in the series | nih.gov |

| Triazole thiol derivatives | Mycobacterium tuberculosis (H37Rv and MDR strains) | MIC of 5.5 and 11 µg/mL, respectively | mdpi.com |

Oxazole-containing compounds have been investigated for their potential as anti-inflammatory and antidiabetic agents. nih.govnih.gov The synthesis of these molecules often employs intermediates like this compound to introduce the oxazole scaffold. In anti-inflammatory research, oxazole derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). dntb.gov.ua The synthetic pathway to these compounds can involve acylating an amine with a reagent like 4-amino benzoyl chloride, a process analogous to how this compound can be used to alkylate nucleophiles to build the desired molecular framework. researchgate.netjddtonline.info

For instance, a series of novel oxazole derivatives were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model, a standard preclinical test for inflammation. researchgate.netjddtonline.info Some of these synthesized compounds showed significant anti-inflammatory potential. researchgate.net While direct synthesis from this compound is not always specified, its utility as a precursor for creating such substituted oxazoles is a fundamental concept in medicinal chemistry. Similarly, certain oxazole derivatives, such as the drug aleglitazar, have been developed for their antidiabetic properties, highlighting the therapeutic potential of this heterocyclic core in metabolic diseases. nih.gov

| Compound Class | Therapeutic Area | Target/Model | Finding | Reference |

| Novel Oxazole Derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Derivative A1 showed maximum activity | researchgate.netjddtonline.info |

| Thiazole/Oxazole substituted Benzothiazoles | Anti-inflammatory, Analgesic | Albino rat models | Compound 3c was most active | nih.gov |

| Benzoxazole Derivatives | Anti-inflammatory | LPS-induced RAW264.7 macrophages | Inhibition of GSK3β activity | dntb.gov.ua |

| Aleglitazar | Antidiabetic | Peroxisome proliferator-activated receptors (PPAR) | Clinically investigated antidiabetic agent | nih.gov |

The versatility of this compound extends to its use in creating potential antiviral and antiepileptic agents. The oxazole moiety is found in peptides and synthetic molecules with a range of biological activities, including antiviral properties. mdpi.com Recently, oxazole-based macrocycles were discovered to be active against SARS-CoV-2 by inhibiting its main protease (Mpro). nih.gov The synthesis of such complex molecules could potentially utilize a functionalized oxazole precursor to build the macrocyclic structure.

In the field of epilepsy treatment, researchers are continually searching for safer and more effective antiepileptic drugs. nih.gov Several classes of compounds containing heterocyclic rings, including oxazoles and triazoles, have been synthesized and tested for anticonvulsant activity. nih.govnih.gov For example, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were designed and synthesized, showing potent anticonvulsant activities in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.govresearchgate.net The synthesis of such multi-heterocyclic structures often involves sequential reactions where a precursor like this compound could be used to link different heterocyclic systems together.

| Compound Class | Therapeutic Area | Model/Target | Most Promising Compound/Result | Reference |

| Oxazole-based macrocycles | Antiviral (SARS-CoV-2) | SARS-CoV-2 Mpro | Isopropyl triester 13 showed significant inhibition (IC50 of 2.58 µM) | nih.gov |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Anticonvulsant | MES and scPTZ seizure models (mice) | Compound 4g had ED50 values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ) | nih.govresearchgate.net |

| 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Anticonvulsant | MES seizure model (mice) | Compound 5g showed high safety (PI = 25.8) and potency (ED50 = 23.7 mg/kg) | nih.gov |

Construction of Complex Heterocyclic Scaffolds

Beyond its direct application in synthesizing bioactive molecules, this compound is a valuable tool for the construction of more complex and diverse heterocyclic scaffolds. The reactive chloromethyl group serves as a linchpin, allowing the oxazole ring to be integrated into larger, multi-ring systems. This is a key strategy in synthetic chemistry for creating novel molecular frameworks that can be explored for various applications, from materials science to drug discovery.

One common synthetic transformation involves the reaction of the chloromethyl group with a nucleophile that is part of another heterocyclic ring system. This nucleophilic substitution reaction forges a new carbon-carbon or carbon-heteroatom bond, effectively merging the two heterocyclic structures. For instance, this compound can be used to alkylate amidoximes, which can then undergo cyclization to form complex structures containing both oxazole and oxadiazole rings. nih.gov The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, for example, often proceeds through the acylation of amidoximes. nih.gov A similar strategy using an alkylating agent like this compound could provide access to N- or O-alkylated intermediates that can be further elaborated into novel, fused, or linked heterocyclic systems. This modular approach provides chemists with a powerful method for systematically building molecular complexity and accessing new areas of chemical space. nih.gov

Synthesis of Pyrazole-Substituted Oxazole Derivatives

The synthesis of hybrid molecules incorporating both oxazole and pyrazole (B372694) rings is of significant interest due to the diverse biological activities associated with each heterocycle. kthmcollege.ac.in this compound serves as a key reagent for the N-alkylation of pyrazole derivatives, providing a direct route to methylene-bridged pyrazole-oxazole structures.

The reaction typically involves the deprotonation of the pyrazole nitrogen with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding pyrazolate anion. This anion then acts as a nucleophile, displacing the chloride from this compound to form the new N-C bond. semanticscholar.orggoogle.com The regioselectivity of the alkylation on unsymmetrical pyrazoles is influenced by both steric and electronic factors. semanticscholar.orgwuxiapptec.com

A general scheme for this transformation is presented below:

Scheme 1: General synthesis of pyrazole-substituted oxazole derivatives via N-alkylation.

This synthetic strategy is advantageous as it utilizes readily available starting materials and proceeds under relatively mild conditions. The resulting pyrazole-substituted oxazole derivatives are scaffolds for further functionalization, enabling the creation of diverse chemical libraries for biological screening. For instance, the transformation of a formylpyrazole into a (chloromethyl)pyrazole derivative has been documented as an intermediate step in the synthesis of more complex pyrazole-containing compounds, highlighting the synthetic utility of the chloromethyl handle in such heterocyclic systems. amazonaws.com

Formation of Thiophene- and Furan-Substituted Oxazoles

The linkage of oxazole rings to other five-membered aromatic heterocycles like thiophene (B33073) and furan (B31954) leads to conjugated systems with interesting photophysical and electronic properties. this compound provides a convenient entry point for the synthesis of such compounds through several established synthetic methodologies.

One common approach is the Friedel-Crafts-type alkylation of electron-rich heterocycles like furan and thiophene. In the presence of a Lewis acid catalyst, the chloromethyl group of this compound can be activated to alkylate the furan or thiophene ring, typically at the C2 position.

Alternatively, metal-catalyzed cross-coupling reactions can be employed. The chloromethyl group can be converted into an organometallic species or coupled directly with a pre-functionalized thiophene or furan derivative. These methods offer greater control over the regiochemistry of the final product. The synthesis of various furan and thiophene derivatives through different synthetic routes is well-documented, providing a range of precursors for coupling with this compound. jetir.orgresearchgate.net

| Heterocycle | Synthetic Method | Key Features |

| Furan | Friedel-Crafts Alkylation | Requires Lewis acid catalysis; substitution occurs preferentially at the electron-rich C2 position. |

| Thiophene | Friedel-Crafts Alkylation | Similar to furan; reactivity is generally lower than furan. |

| Furan/Thiophene | Cross-Coupling Reactions | Offers higher regioselectivity; requires pre-functionalization of one of the coupling partners. |

Integration into Peptidomimetics and Cyclopeptide Analogues

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability. mdpi.com The oxazole ring is a common bioisostere for the amide bond in peptides. nih.gov this compound is a valuable building block for incorporating this functionality into peptide-like structures.

The reactive chloromethyl group allows for the straightforward attachment of the oxazole moiety to amino acids or peptide fragments. fao.org For example, reaction with the amino group of an amino acid ester can yield an N-((oxazol-4-yl)methyl)amino acid derivative. These modified amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. mdpi.comnih.govnih.govmcgill.ca

Recent research has demonstrated the utility of chloromethyl-functionalized oxazoles in the preparation of N-substituted azole-containing amino esters. These serve as building blocks for the synthesis of novel cyclopeptide analogues, where the oxazole ring is integrated into the macrocyclic backbone. researchgate.net This approach allows for the modulation of the conformational properties and biological activity of the resulting cyclopeptides.

| Application | Synthetic Strategy | Resulting Structure |

| Amide Bond Bioisostere | Alkylation of amines or amino acids | Oxazole-containing amino acids or peptide fragments |

| Cyclopeptide Analogues | Synthesis of N-substituted amino esters followed by macrocyclization | Macrocycles with backbone oxazole units |

Total Synthesis of Natural Products

The oxazole motif is a constituent of numerous biologically active natural products, many of which are of marine origin. mdpi.comnih.gov Consequently, the development of synthetic routes to these complex molecules is a major focus of organic chemistry. pitt.edu While many total syntheses construct the oxazole ring de novo, the use of pre-functionalized oxazole building blocks like this compound can offer a more convergent and efficient approach.

In the retrosynthetic analysis of an oxazole-containing natural product, this compound can be considered a valuable synthon for the introduction of the 4-substituted oxazole core. Its chloromethyl handle provides a point of attachment for the elaboration of more complex side chains through coupling or substitution reactions.

Although specific examples detailing the use of this compound in a completed total synthesis are not prevalent in the reviewed literature, its potential is evident from syntheses of related oxazole-containing natural products where similar building block strategies have been employed. pitt.edu The synthesis of the C1' to C11' side chain of Leucascandrolide A, for instance, relied on a modified Robinson-Gabriel synthesis to construct the oxazole ring, a step that could potentially be circumvented by using a pre-formed oxazole synthon. pitt.edu

Applications in Materials Science

The rigid, planar structure and electron-rich nature of the oxazole ring make it an attractive component for the development of advanced materials with tailored electronic and photophysical properties. This compound, with its reactive handle, serves as a key starting material for the incorporation of the oxazole unit into polymers, dyes, and ligands for catalysis.

Development of Oxazole-Based Polymers and Dyes

Conjugated polymers containing heterocyclic aromatic rings are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.combwise.krmdpi.com The oxazole ring can be incorporated into the polymer backbone to tune the electronic properties and morphology of the material. The chloromethyl group of this compound can be readily converted to other functionalities, such as phosphonium (B103445) salts for Wittig-type polymerizations, or boronic esters for Suzuki cross-coupling polymerizations. These methods allow for the creation of well-defined, high-molecular-weight polymers containing the oxazole moiety.

In the field of dyes and fluorophores, the oxazole ring is a component of many fluorescent compounds. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov The synthesis of novel fluorescent molecules based on isoxazole (B147169) scaffolds has shown that substitution on the heterocyclic ring can significantly influence the photophysical properties. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov this compound can be used to tether the oxazole fluorophore to other molecules or substrates, or as a starting point for the synthesis of more complex, highly substituted oxazole dyes with tailored absorption and emission characteristics.

| Material Type | Synthetic Utility of this compound | Potential Applications |

| Conjugated Polymers | Monomer precursor for cross-coupling polymerizations. | Organic electronics (OLEDs, OTFTs) |

| Fluorescent Dyes | Scaffold for building complex fluorophores or for linking to other molecules. | Bio-imaging, sensors, optical materials |

Use as Ligands in Metal Catalysis

The nitrogen atom of the oxazole ring can act as a Lewis basic site for coordination to metal centers. researchgate.netsemanticscholar.orguni-wuerzburg.denih.govrsc.org Ligands incorporating the oxazole moiety have found applications in various metal-catalyzed reactions. This compound is an excellent precursor for the synthesis of multidentate ligands due to the ease with which the chloromethyl group can be substituted. macalester.edunih.govnih.govresearchgate.net

For example, reaction with a nucleophilic nitrogen-containing heterocycle, such as pyrazole or pyridine (B92270), can generate bidentate N,N-ligands. Similarly, reaction with a thiol or a phosphine (B1218219) can lead to N,S or N,P-bidentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on either the oxazole or the coordinating partner, allowing for the optimization of catalytic activity and selectivity.

Scheme 2: Synthesis of a potential bidentate N,N-ligand from this compound.

The coordination chemistry of oxadiazole-based ligands has been explored with various transition metals, forming mononuclear complexes and coordination polymers. nih.gov A similar rich coordination chemistry is anticipated for ligands derived from this compound.

Computational Studies and Structure Activity Relationship Sar Analysis

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 4-(Chloromethyl)oxazole, to the active site of a biological target, typically a protein or enzyme. nih.gov By simulating the interaction between the ligand and the target, molecular docking provides valuable information on the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. ajchem-a.com

A primary application of molecular docking is the prediction of binding affinities, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between a ligand and its target. researchgate.net For oxazole-based compounds, docking studies have been instrumental in identifying potential inhibitors for a variety of biological targets. For instance, docking simulations of novel imidazolo-triazole hydroxamic acids against the Histone Deacetylase 2 (HDAC2) receptor revealed binding energies as strong as -8.7 kcal/mol, outperforming the standard inhibitor vorinostat (B1683920) (-7.2 kcal/mol). ajchem-a.com

The 4-(chloromethyl) group on the oxazole (B20620) ring serves as a versatile chemical handle to synthesize a library of derivatives. Docking simulations can be employed to screen these derivatives in silico against specific enzymes or receptors, prioritizing the synthesis of compounds with the most promising predicted binding affinities. This approach significantly accelerates the drug discovery process by focusing resources on the most viable candidates.

Table 1: Example of Predicted Binding Affinities for Hypothetical this compound Derivatives against a Kinase Target

| Derivative (Modification at Chloromethyl position) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| -NH-(4-fluorophenyl) | -9.2 | LEU276, PHE155, HIS146 |

| -S-(2-aminopyrimidine) | -8.8 | PHE210, LEU276, VAL120 |

| -O-(naphthalene) | -8.5 | PHE155, PHE210, TRP180 |

| -CN (cyano group) | -6.1 | HIS146, SER150 |

Beyond predicting binding affinities, molecular docking can elucidate the potential mechanisms through which a compound exerts its biological effect. nih.gov By visualizing the binding pose of a ligand within the active site of a target, researchers can identify crucial interactions that are responsible for its inhibitory or modulatory activity. mdpi.com For example, docking studies on 5-fluorocytosine-1,3,4-oxadiazole hybrids were used to explore their ability to activate the caspase-3 protein, providing a plausible mechanism for their observed pro-apoptotic (cancer-killing) effects. nih.gov

For derivatives of this compound, docking could reveal, for instance, that their binding to a specific kinase is dependent on a hydrogen bond between the oxazole nitrogen and a backbone amide of the protein's hinge region. This insight is critical for understanding the mechanism of action and for designing next-generation compounds with enhanced potency and selectivity. mdpi.com

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to assess the effect of these changes on its biological activity. nih.govnih.gov The goal is to identify the key chemical features (pharmacophores) responsible for the desired biological effect and to optimize them. researchgate.net The oxazole scaffold is a privileged structure in drug discovery, and SAR studies on its derivatives have led to potent therapeutic agents. nih.govmdpi.com

The this compound core offers multiple positions for chemical modification. The chloromethyl group is particularly reactive and allows for the introduction of a wide array of substituents via nucleophilic substitution. smolecule.com SAR studies would involve synthesizing a series of analogs where the chlorine is replaced by different functional groups (amines, thiols, ethers, etc.) and evaluating their biological activity.

For example, in the development of a new class of oxadiazole antibiotics, SAR studies revealed that modifications at the 5-position of the oxadiazole ring had a significant impact on activity against Staphylococcus aureus. nih.govnih.gov It was found that hydrophobic substituents, particularly halogens, were generally well-tolerated and often led to increased potency. nih.gov A similar systematic approach for this compound derivatives would likely yield crucial insights into the optimal substituents for a given biological target.

Table 2: Hypothetical SAR Data for this compound Derivatives as Antibacterial Agents (MIC in µg/mL)

| Substituent at C4-methyl position | S. aureus MIC | E. coli MIC | Comments |

|---|---|---|---|

| -Cl (Parent Compound) | >128 | >128 | Inactive |

| -N(CH₃)₂ | 64 | >128 | Slight activity against Gram-positive |

| -S-phenyl | 16 | 64 | Moderate broad-spectrum activity |

| -S-(4-chlorophenyl) | 4 | 32 | Potent Gram-positive activity |

Bioisosteric replacement is a strategy used to modify a lead compound by replacing an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.commdpi.com The oxazole ring itself is often considered a bioisostere of an amide or ester group, offering improved metabolic stability. nih.govresearchgate.netnih.gov

In the context of designing derivatives of this compound, bioisosteric replacement can be applied in several ways. The chlorine atom, for instance, could be replaced by other groups. A classic bioisosteric replacement for a methyl group (part of the chloromethyl moiety) is a trifluoromethyl group, which can alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com Furthermore, the oxazole ring could be replaced by other five-membered heterocycles like thiazole, isoxazole (B147169), or 1,3,4-oxadiazole (B1194373) to probe the importance of the ring atoms for biological activity. openaccessjournals.com These replacements can lead to new chemical entities with potentially superior drug-like properties. cambridgemedchemconsulting.com

Theoretical Calculations on Reaction Mechanisms

Theoretical calculations, particularly using Density Functional Theory (DFT), provide a powerful means to investigate the mechanisms of chemical reactions at the atomic level. rsc.org These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, yielding activation energies and reaction thermodynamics. nih.govresearchgate.net

For this compound, theoretical calculations are valuable for understanding its reactivity. The chloromethyl group is prone to nucleophilic substitution reactions, and DFT calculations can model the reaction pathway, confirming a bimolecular (Sₙ2) mechanism. smolecule.com Such studies can quantify how the electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the chloromethyl carbon, thereby accelerating the substitution process. smolecule.com

Furthermore, the atmospheric oxidation of the oxazole ring initiated by hydroxyl (OH) radicals has been studied theoretically. rsc.org These calculations show that OH radical attack on the carbon atoms of the ring (addition) is kinetically favored over hydrogen abstraction. rsc.org This type of analysis is crucial for understanding the metabolic fate and potential environmental degradation pathways of oxazole-containing compounds.

Electronic Structure and Reactivity Studies

The electronic structure of the oxazole ring is fundamental to its reactivity. Oxazole is an aromatic, five-membered heterocycle containing both a furan-type oxygen atom at position 1 and a pyridine-type nitrogen atom at position 3. thepharmajournal.com It is a weak base, with the conjugate acid having a pKa of 0.8. wikipedia.org This low basicity, compared to imidazole (B134444) (pKa = 7), is a key feature of its electronic character. wikipedia.org

Computational studies, such as those using Density Functional Theory (DFT), help elucidate the electronic properties of oxazole derivatives. researchgate.netirjweb.com These studies analyze parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. irjweb.com A smaller energy gap generally corresponds to higher reactivity. irjweb.com

The reactivity of the oxazole ring is dictated by the electronic nature of its constituent atoms. The order of reactivity for electrophilic substitution in an unsubstituted oxazole ring is generally C4 > C5 > C2, although such reactions are often difficult without the presence of activating, electron-releasing groups. thepharmajournal.compharmdbm.com Conversely, the acidity of the ring protons decreases in the order C2 > C5 > C4. thepharmajournal.comtandfonline.com Nucleophilic substitution is rare but is most feasible at the C2 position, especially if a good leaving group is present. wikipedia.orgtandfonline.com

The introduction of a chloromethyl group at the C4 position significantly influences the ring's reactivity. The -CH₂Cl group is an electron-withdrawing substituent, which can affect the electron density distribution within the oxazole ring. Furthermore, the chloromethyl group itself is a reactive site, susceptible to nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles. This allows for the synthetic elaboration of the this compound scaffold to create a diverse range of derivatives.

Future Research Directions and Translational Prospects

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of oxazoles, and specifically 4-(chloromethyl)oxazole derivatives, often involves multi-step processes and harsh reagents like phosphorus oxychloride (POCl3) or thionyl chloride. ijpsonline.comchemicalbook.com While effective, these methods can generate significant chemical waste and pose environmental concerns. researchgate.net The principles of green chemistry—which aim to reduce or eliminate hazardous substances, improve atom economy, and enhance energy efficiency—are driving the development of more sustainable synthetic protocols. uniroma1.itrsc.org

Future research will likely focus on several key areas to improve the synthesis of this compound and its analogues:

Catalytic Approaches: The use of novel catalysts can offer milder reaction conditions and higher efficiency. Recent advancements in oxazole (B20620) synthesis include the use of heterogeneous gold catalysts or metal-free iodine (III) catalysts to construct the oxazole ring from simple precursors like acetylenes and nitriles. scientificupdate.com Another promising avenue is the application of hybrid metal nanocatalysts, which provide a high surface area and can be easily recovered and recycled, aligning with green chemistry principles. mdpi.com

One-Pot Reactions: Consolidating multiple synthetic steps into a single, one-pot procedure significantly reduces waste, time, and resource consumption. A highly efficient method for creating 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent has been developed, showcasing the potential for more streamlined syntheses. nih.gov Adapting such methodologies for this compound could represent a significant leap in efficiency.

Alternative Solvents and Energy Sources: Moving away from volatile organic solvents to greener alternatives like ionic liquids or even water can drastically reduce the environmental impact of synthesis. mdpi.com Furthermore, the use of microwave irradiation instead of conventional heating can accelerate reaction times and improve yields, as demonstrated in the synthesis of various heterocyclic compounds. nih.gov

| Approach | Traditional Methods | Novel & Sustainable Methods |

|---|---|---|

| Reagents | Stoichiometric amounts of POCl3, SOCl2, strong acids. ijpsonline.comchemicalbook.com | Catalytic amounts of metals (e.g., gold, palladium, copper) or metal-free catalysts. ijpsonline.comscientificupdate.com |

| Process | Multi-step, requires isolation of intermediates. | One-pot reactions, continuous-flow processes. nih.govuniroma1.it |

| Efficiency | Often moderate yields, high energy consumption. | Higher yields, faster reaction times (e.g., via microwave irradiation). nih.gov |

| Sustainability | Generates hazardous waste, uses volatile organic solvents. | Reduced waste, use of recyclable catalysts and green solvents. rsc.orgmdpi.com |

Exploration of Underexplored Reactivity Pathways

The chemical behavior of this compound is dictated by two main features: the aromatic oxazole ring and the reactive chloromethyl substituent. While the chloromethyl group is a well-known handle for nucleophilic substitution, analogous to a benzylic halide, the full reactive potential of the integrated molecular scaffold remains largely untapped. nih.gov

Future investigations could productively focus on the following pathways:

Nucleophilic Substitution and Beyond: The chloromethyl group readily reacts with a wide array of nucleophiles, including amines, thiols, and alcohols, to create libraries of new derivatives. nih.gov This reactivity is fundamental for attaching the oxazole core to other molecules of interest.

Diels-Alder Reactions: The oxazole ring can function as an electron-deficient azadiene, making it suitable for inverse electron demand Diels-Alder reactions. clockss.orgpharmaguideline.com This cycloaddition capability is a powerful tool for constructing more complex polycyclic systems, such as pyridine (B92270) derivatives, which are prevalent in pharmaceuticals. pharmaguideline.com Exploring intramolecular Diels-Alder reactions, where a dienophile is tethered to the oxazole via the chloromethyl group, could lead to novel and complex heterocyclic frameworks.

Metal-Catalyzed Cross-Coupling: The chloromethyl group can potentially be activated for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This would enable the direct linkage of the oxazole scaffold to aryl, alkynyl, or amino moieties, greatly expanding its structural diversity.

Ring Transformations: Under certain conditions, such as in the presence of strong nucleophiles, the oxazole ring can undergo cleavage and rearrangement to form other heterocyclic systems, like imidazoles. pharmaguideline.com A systematic study of these transformations for this compound could yield unexpected and potentially useful molecular architectures.

| Reaction Type | Reactive Site | Potential Outcome | Reference for Concept |

|---|---|---|---|

| Nucleophilic Substitution | Chloromethyl group | Functionalization with amines, thiols, alcohols, etc. | nih.gov |

| Diels-Alder Cycloaddition | Oxazole ring (as diene) | Synthesis of pyridine and furan (B31954) derivatives. | clockss.orgpharmaguideline.com |

| Metal-Catalyzed Cross-Coupling | Chloromethyl group | Formation of C-C and C-N bonds. | General Organic Chemistry |

| Ring Cleavage/Rearrangement | Oxazole ring | Transformation into other heterocycles (e.g., imidazoles). | pharmaguideline.com |

Advanced Applications in Targeted Drug Delivery and Theranostics

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing systemic side effects. accscience.com Theranostics combines this therapeutic approach with diagnostic capabilities in a single agent. The this compound scaffold is an attractive candidate for the development of such advanced systems due to its synthetic tractability.

The reactive chloromethyl group serves as a versatile conjugation handle to attach various functional components:

Targeting Ligands: To direct the molecule to a specific tissue or cell type, ligands such as antibodies, peptides, or small molecules that bind to cell-surface receptors can be attached.

Therapeutic Payload: The scaffold itself can be the active drug, or it can serve as a carrier for a potent cytotoxic agent.

Imaging Moieties: For diagnostic purposes, imaging agents like fluorescent dyes, quantum dots, or chelators for radioactive isotopes (for PET or SPECT imaging) can be incorporated.

Solubilizing Groups: Polymers like polyethylene (B3416737) glycol (PEG) can be attached to improve the pharmacokinetic properties and bioavailability of the final conjugate. nih.gov

Future research could focus on designing and synthesizing this compound-based conjugates for applications in oncology, where targeted delivery is crucial. accscience.com By combining a targeting moiety, a therapeutic drug, and an imaging agent on a single oxazole-based platform, novel theranostic agents could be developed for personalized medicine, allowing for simultaneous monitoring of drug delivery and therapeutic response.

| Component | Function | Example | Attachment Site |

|---|---|---|---|

| Scaffold | Core structure | 4-(substituted)oxazole | - |

| Targeting Moiety | Binds to specific cells (e.g., cancer cells) | Folic acid, RGD peptide, antibody fragment | Conjugated via the chloromethyl handle |

| Therapeutic Agent | Induces cell death or therapeutic effect | Doxorubicin, Paclitaxel | Conjugated via the chloromethyl handle or another position |

| Imaging Agent | Enables visualization (e.g., by fluorescence, PET) | Fluorescein, DOTA chelator for 68Ga | Conjugated via the chloromethyl handle |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The process of drug discovery is long, costly, and has a high rate of failure. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling rapid analysis of vast datasets to identify drug targets, design novel molecules, and predict their properties. nih.govpremierscience.com Applying these computational tools to research on this compound could significantly accelerate the discovery of new therapeutic agents.

AI and ML can be integrated into the discovery pipeline in several ways:

Virtual Screening: ML models can screen massive virtual libraries of compounds derived from the this compound scaffold to identify those with a high probability of binding to a specific biological target. nih.gov This prioritizes which compounds to synthesize and test, saving time and resources.

ADMET Prediction: A critical reason for drug failure is poor pharmacokinetic properties or unforeseen toxicity. AI algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel this compound derivatives from their chemical structure alone. jcchems.commdpi.com This allows researchers to filter out undesirable candidates early in the process.